2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Overview
Description
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a chemical compound with the molecular formula C6H15ClN6 and a molecular weight of 206.68 g/mol . It is known for its unique structure, which includes a piperazine ring and a guanidine group, making it a compound of interest in various scientific fields.
Scientific Research Applications
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
While the specific mechanism of action for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . Piperazine-based compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
Future Directions
The future directions for research on “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2- (arylimino)imidazolidine derivatives could be useful for medicinal chemists working with biologically relevant guanidine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride typically involves the reaction of piperazine with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the trihydrochloride salt. The general reaction scheme can be represented as follows:
[ \text{Piperazine} + \text{Cyanamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar ring structure.
Guanidine: A compound with a similar functional group.
2-(Piperazine-1-carboximidoyl)guanidine: The base form without the trihydrochloride salt.
Uniqueness
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is unique due to its combined structure of piperazine and guanidine, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFWTUOSWZEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.